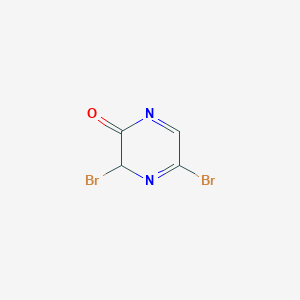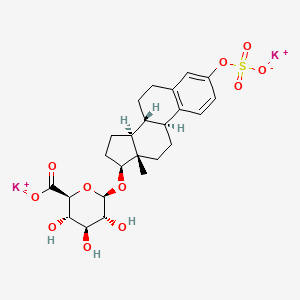
Estradiol 3-sulfate 17-glucuronide (potassium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estradiol 3-sulfate 17-glucuronide (potassium) is a metabolite of estradiol, a primary female sex hormone. This compound is formed through the conjugation of estradiol with sulfate and glucuronic acid, which enhances its solubility and facilitates its excretion from the body. The potassium salt form of this compound is often used in scientific research due to its stability and solubility in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of estradiol 3-sulfate 17-glucuronide (potassium) involves multiple steps:
Sulfation: Estradiol is first sulfated at the 3-position using sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent like pyridine or dimethylformamide.
Glucuronidation: The sulfated estradiol is then glucuronidated at the 17-position using uridine diphosphate glucuronic acid (UDPGA) in the presence of a glucuronosyltransferase enzyme.
Potassium Salt Formation: The final step involves the addition of potassium hydroxide to form the potassium salt of estradiol 3-sulfate 17-glucuronide
Industrial Production Methods
Industrial production of estradiol 3-sulfate 17-glucuronide (potassium) typically follows the same synthetic route but on a larger scale. The process involves the use of bioreactors for the enzymatic glucuronidation step and large-scale chemical reactors for the sulfation and salt formation steps. The product is then purified using techniques such as crystallization, filtration, and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Estradiol 3-sulfate 17-glucuronide (potassium) undergoes several types of chemical reactions:
Hydrolysis: The sulfate and glucuronide groups can be hydrolyzed by sulfatases and glucuronidases, respectively, to release free estradiol.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of estrone derivatives.
Reduction: Reduction reactions can convert the keto group at the 17-position back to a hydroxyl group
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using sulfatases and glucuronidases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products
Hydrolysis: Free estradiol, sulfate, and glucuronic acid.
Oxidation: Estrone derivatives.
Wissenschaftliche Forschungsanwendungen
Estradiol 3-sulfate 17-glucuronide (potassium) has several scientific research applications:
Biochemistry: Used to study the metabolism and excretion of estrogens.
Pharmacology: Investigated for its role in drug interactions, particularly with multidrug resistance proteins.
Endocrinology: Used to understand the hormonal regulation and activity of estrogens.
Toxicology: Studied for its potential effects on liver function and bile excretion
Wirkmechanismus
Estradiol 3-sulfate 17-glucuronide (potassium) exerts its effects primarily through its interaction with multidrug resistance proteins. It inhibits the transport of other compounds mediated by these proteins, which can affect the excretion and bioavailability of various drugs. The conjugation with sulfate and glucuronic acid reduces the hormonal activity of estradiol, facilitating its excretion from the body .
Vergleich Mit ähnlichen Verbindungen
Estradiol 3-sulfate 17-glucuronide (potassium) can be compared with other estrogen conjugates such as:
Estradiol 3-glucuronide: Similar in structure but lacks the sulfate group, leading to different solubility and excretion properties.
Estradiol 17-glucuronide: Similar in structure but lacks the sulfate group at the 3-position.
Estrone sulfate: Another estrogen conjugate with a sulfate group but lacks the glucuronic acid moiety
The uniqueness of estradiol 3-sulfate 17-glucuronide (potassium) lies in its dual conjugation with both sulfate and glucuronic acid, which significantly enhances its solubility and excretion compared to other estrogen conjugates .
Eigenschaften
Molekularformel |
C24H30K2O11S |
|---|---|
Molekulargewicht |
604.8 g/mol |
IUPAC-Name |
dipotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H32O11S.2K/c1-24-9-8-14-13-5-3-12(35-36(30,31)32)10-11(13)2-4-15(14)16(24)6-7-17(24)33-23-20(27)18(25)19(26)21(34-23)22(28)29;;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+;;/m1../s1 |
InChI-Schlüssel |
NUSNDWFRAHTWCY-LXMSUNLNSA-L |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+] |
Kanonische SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


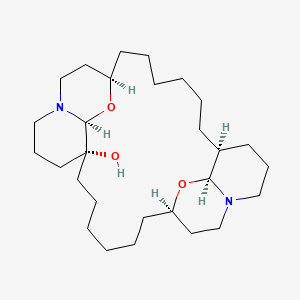
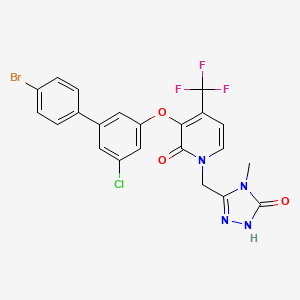

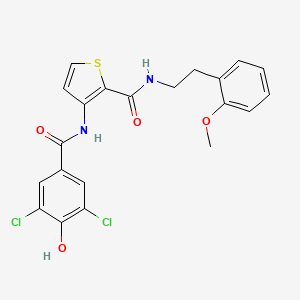

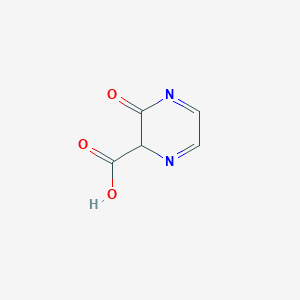

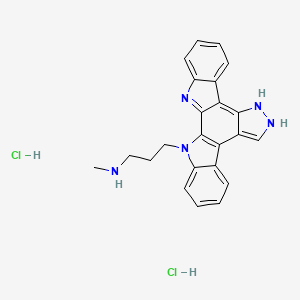

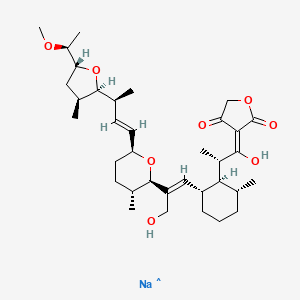
![6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12364928.png)
